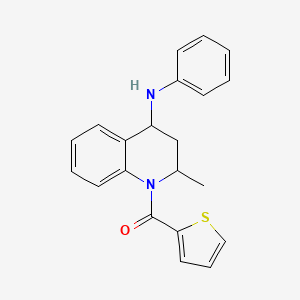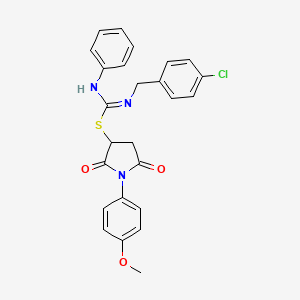
2-methyl-N-phenyl-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-4-quinolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-phenyl-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-4-quinolinamine is a chemical compound known for its potential therapeutic applications. This compound is also referred to as TQ-6. The chemical structure of TQ-6 consists of a tetrahydroquinoline core with a phenyl and thienylcarbonyl group attached to it.
作用机制
The mechanism of action of TQ-6 is not fully understood. However, it has been suggested that TQ-6 exerts its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. TQ-6 has also been found to inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Furthermore, TQ-6 has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
TQ-6 has been found to modulate various biochemical and physiological processes. It has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and inflammation. TQ-6 has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of using TQ-6 in lab experiments is its potential therapeutic applications. TQ-6 has been shown to possess anticancer, anti-inflammatory, and neuroprotective properties, which make it a promising candidate for drug development. However, one limitation of using TQ-6 in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for research on TQ-6. One direction is to investigate the molecular mechanisms underlying its anticancer, anti-inflammatory, and neuroprotective effects. Another direction is to optimize the synthesis method of TQ-6 to improve its yield and solubility. Furthermore, future studies could explore the pharmacokinetics and toxicity of TQ-6 in animal models to assess its safety and efficacy as a potential therapeutic agent.
合成方法
The synthesis of TQ-6 involves the reaction of 2-thiophenecarboxylic acid with 2-methyl-1,2,3,4-tetrahydroquinoline in the presence of phosphorus oxychloride and N,N-dimethylformamide. The reaction results in the formation of TQ-6 with a yield of 75%.
科学研究应用
TQ-6 has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer, anti-inflammatory, and neuroprotective properties. TQ-6 has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation in animal models of inflammatory diseases. Additionally, TQ-6 has been shown to protect against neurodegeneration in animal models of Alzheimer's and Parkinson's diseases.
属性
IUPAC Name |
(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS/c1-15-14-18(22-16-8-3-2-4-9-16)17-10-5-6-11-19(17)23(15)21(24)20-12-7-13-25-20/h2-13,15,18,22H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMIRDSPQBODCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=CS3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl](thiophen-2-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4959499.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide](/img/structure/B4959504.png)
![methyl 2-{[({1-[4-(propoxycarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetyl]amino}benzoate](/img/structure/B4959507.png)
![methyl 3-{[4-(hydroxymethyl)-4-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate](/img/structure/B4959526.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B4959531.png)


![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B4959558.png)
![N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4959560.png)


![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide](/img/structure/B4959566.png)
![5-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4959578.png)
